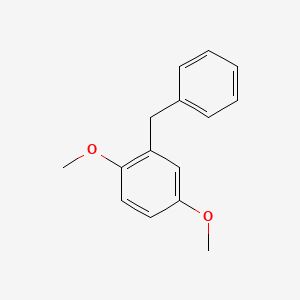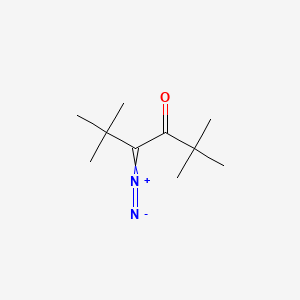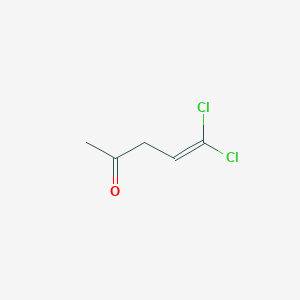![molecular formula C6H5N3O B14659651 6H-Pyrimido[5,4-B][1,4]oxazine CAS No. 39586-43-1](/img/structure/B14659651.png)
6H-Pyrimido[5,4-B][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrimido[5,4-B][1,4]oxazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a pyrimidine ring and an oxazine ring. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido[5,4-B][1,4]oxazine typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For instance, one method involves heating the reaction mixture to 250°C in a mixture of diphenyl oxide and biphenyl . Another approach includes treating 5-bromo-2,4-dichloro-6-methylpyrimidine with various amino acids such as alanine, phenylalanine, valine, leucine, and isoleucine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrimido[5,4-B][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrimidine or oxazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrimido[5,4-B][1,4]oxazine derivatives.
Scientific Research Applications
6H-Pyrimido[5,4-B][1,4]oxazine has a wide range of scientific research applications:
Medicine: The compound has shown promise as a GPR119 agonist, making it a potential candidate for the treatment of type 2 diabetes mellitus.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Pyrimido[5,4-B][1,4]oxazine varies depending on its specific application. As a GPR119 agonist, the compound binds to the GPR119 receptor, activating signaling pathways that enhance insulin secretion and improve glycemic control . In the context of cancer therapy, derivatives of the compound inhibit tropomyosin receptor kinases, thereby blocking signaling pathways that promote tumor growth and survival .
Comparison with Similar Compounds
6H-Pyrimido[5,4-B][1,4]oxazine can be compared to other heterocyclic compounds with similar structures, such as:
Pyrimido[4,5-B][1,4]oxazine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms within the rings.
Dihydropyrimido[5,4-B][1,4]oxazine: This derivative features additional hydrogen atoms, resulting in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric effects, which contribute to its distinct reactivity and biological activity.
Properties
CAS No. |
39586-43-1 |
|---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
6H-pyrimido[5,4-b][1,4]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-2-10-5-3-7-4-9-6(5)8-1/h1,3-4H,2H2 |
InChI Key |
MVENYXPBNYAZJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=NC=NC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



-lambda~5~-phosphane](/img/structure/B14659595.png)




![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)




![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)


